
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, including compounds similar to "(3-Amino-1-benzofuran-2-yl)(phenyl)methanone," often involves the Rap-Stoermer condensation reaction. This methodology facilitates the formation of the benzofuran core, pivotal for the desired biological activities. For example, Cui et al. (2011) demonstrated a synthesis approach for benzofuran-2-yl(phenyl)methanone derivatives, evaluating them as probes for β-amyloid plaques, highlighting the utility of these compounds in biological contexts (Cui et al., 2011).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often characterized using spectroscopic techniques, including NMR and mass spectrometry, to confirm the desired structural framework. For instance, Ali et al. (2020) synthesized and characterized benzofuran-2-yl(phenyl)methanones, providing insights into the structural attributes critical for their biological activities (Ali et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of benzofuran-2-yl(phenyl)methanone derivatives encompasses their ability to participate in various chemical transformations, including condensation reactions and modifications at the benzofuran core. These reactions are pivotal for the synthesis of compounds with desired biological or chemical properties. Ashok et al. (2017) explored solvent-free microwave-assisted synthesis for creating substituted benzofuran-2-yl(phenyl)methanones, showcasing the versatility of these compounds in chemical synthesis (Ashok et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Activity :
- A study by Kenchappa et al. (2016) synthesized a series of benzofuran derivatives, including (3-Amino-1-benzofuran-2-yl)(phenyl)methanone, and found them to exhibit antimicrobial activity. The compounds were prepared by Knoevenagel condensation and tested for their ability to inhibit microbial growth (Kenchappa et al., 2016).
- Rashmi et al. (2014) synthesized derivatives of this compound and evaluated their antimicrobial and antioxidant activities. The study highlighted the antibacterial properties of these compounds (Rashmi et al., 2014).
Applications in Alzheimer’s Disease Research :
- Cui et al. (2011) explored benzofuran derivatives as probes for β-amyloid plaques in Alzheimer’s Disease (AD). These derivatives, including this compound, showed potential for detecting β-amyloid plaques in the AD brain (Cui et al., 2011).
Synthesis and Characterization of Novel Compounds :
- Ashok et al. (2017) synthesized new benzofuran-2-yl(phenyl)methanone derivatives and evaluated their antibacterial and antifungal activities. These findings contribute to the understanding of the chemical properties and potential applications of these compounds (Ashok et al., 2017).
- Ali et al. (2020) conducted a study on benzofuran-2-yl(phenyl)methanones, focusing on their α-amylase inhibitory and radical scavenging activities. This research contributes to the understanding of the biological activities and potential therapeutic applications of these compounds (Ali et al., 2020).
Cytotoxicity and Anticancer Potential :
- Shankar et al. (2018) synthesized novel substituted benzofuran-2-yl(phenyl)methanone analogs and evaluated their antimicrobial activity and cytotoxicity. The study explored the potential of these compounds in cancer research (Shankar et al., 2018).
Mecanismo De Acción
Target of Action
(3-Amino-1-benzofuran-2-yl)(phenyl)methanone . Scientists should explore its targets, pathways, and environmental interactions to harness its therapeutic potential . 🌟
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. There is a need to collect the latest information in this promising area to pave the way for future research . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Propiedades
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLZVWMURFZVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357562 |
Source


|
| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49615-93-2 |
Source


|
| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

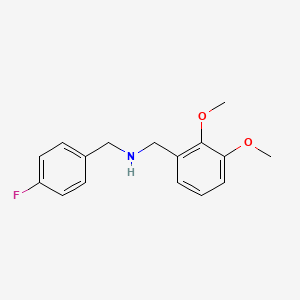
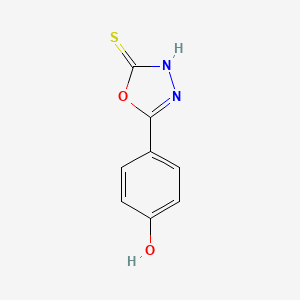
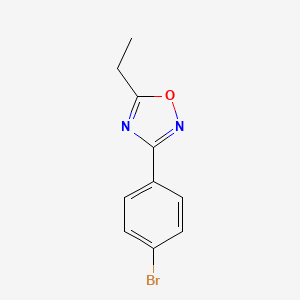
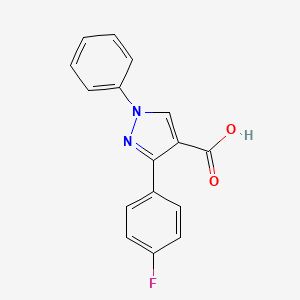
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)
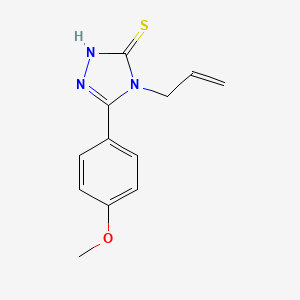
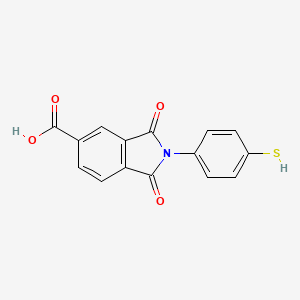
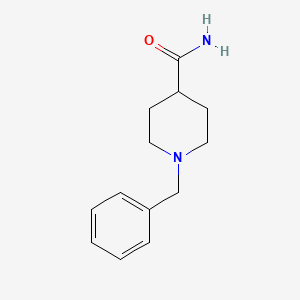
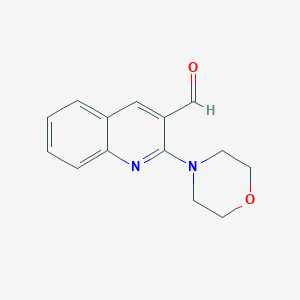
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)



